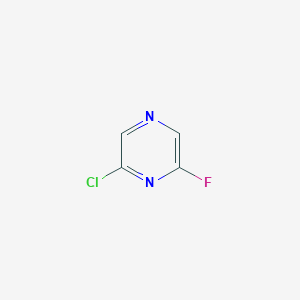

2-Chloro-6-fluoropyrazine

Description

Properties

Molecular Formula |

C4H2ClFN2 |

|---|---|

Molecular Weight |

132.52 g/mol |

IUPAC Name |

2-chloro-6-fluoropyrazine |

InChI |

InChI=1S/C4H2ClFN2/c5-3-1-7-2-4(6)8-3/h1-2H |

InChI Key |

OOUBPXBCQPEKOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Other Halogenated Pyrazines

2-Chloropyrazine (C₄H₃ClN₂)

- Structural Difference : Lacks the fluorine substituent at position 5.

- Synthesis : Produced via chlorination of 2-hydroxypyrazine using phosphorus oxychloride .

- Applications : Primarily used as a pharmaceutical intermediate .

5,6-Dichloropyrazine-2-carboxylic Acid (C₆H₂Cl₂N₂O₄)

- Structural Difference : Contains two chlorine atoms (positions 5 and 6) and a carboxylic acid group (position 2).

- Properties : Higher molecular weight (237.00 g/mol) and increased hydrophilicity due to the carboxylic acid group .

- Biological Activity : Demonstrates antimycobacterial and antifungal activity (IC₅₀ = 41.9–49.5 µmol·L⁻¹) .

6-Chloropyrazine-2-carbonyl Chloride (C₅H₂Cl₂N₂O)

Comparison with Fluorinated Heterocycles

2-Chloro-6-fluoropyridine (C₅H₂ClFN)

- Structural Difference : Pyridine ring (one nitrogen) vs. pyrazine (two nitrogens).

- Electronic Effects : Pyridine’s single nitrogen creates a less electron-deficient system, altering reactivity in cross-coupling reactions .

- Applications : Used in ligand synthesis for catalysis .

3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (C₁₄H₁₁ClFN₅)

- Structural Difference : Pyridazine core (adjacent nitrogen atoms) with a fluorophenyl-piperazine substituent.

- Synthesis : Synthesized via nucleophilic substitution between 3,6-dichloropyridazine and (2-fluorophenyl)piperazine .

- Biological Relevance : Derivatives exhibit affinity for serotonin and dopamine receptors, highlighting the role of fluorine in enhancing binding interactions .

Functional Group Influence on Properties

6-Chloropyrazine-2-carbaldehyde (C₅H₂ClN₂O)

- Structural Difference : Aldehyde group at position 2.

- Reactivity : The aldehyde enables condensation reactions (e.g., hydrazone formation), useful in synthesizing Schiff bases .

- Lipophilicity : LogP value likely lower than 2-Chloro-6-fluoropyrazine due to polar aldehyde group .

5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (C₁₅H₁₄BrClN₃O₂)

Data Tables

Table 1: Physical and Chemical Properties

Key Research Findings

Halogen Effects : Fluorine’s electronegativity increases the electron-withdrawing effect in this compound compared to chlorine-only analogs, influencing reactivity in cross-coupling reactions .

Biological Performance : Fluorinated pyrazines and pyridazines show enhanced receptor binding due to fluorine’s ability to form hydrogen bonds and modulate lipophilicity .

Synthetic Flexibility : Carbonyl chloride and aldehyde derivatives of chloropyrazines offer versatile routes for functionalization, critical in drug discovery .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-fluoropyrazine, and how do reaction conditions influence yield?

- Methodology:

- Nucleophilic substitution is a primary method, where fluorination of 2,6-dichloropyrazine occurs using fluorinating agents like KF or CsF in polar aprotic solvents (e.g., DMF) under reflux .

- Catalytic optimization : Use of phase-transfer catalysts (e.g., 18-crown-6) improves fluorination efficiency by enhancing ion mobility .

- Key factors : Temperature (80–120°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 chloro:fluoro precursor) are critical for minimizing byproducts like di-fluorinated analogs .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Analytical workflow :

- NMR spectroscopy : NMR (δ -110 to -120 ppm for C-F) and NMR (doublets for aromatic protons) confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 147.03) and isotopic patterns for Cl/F .

- X-ray crystallography : Resolves bond angles and crystallographic packing, particularly for verifying regioselectivity in asymmetric analogs .

Q. What role do the chloro and fluoro substituents play in the compound’s reactivity?

- Electronic effects :

- The chloro group acts as an electron-withdrawing substituent, activating the pyrazine ring for nucleophilic aromatic substitution at adjacent positions .

- The fluoro group stabilizes intermediates via resonance effects, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Practical implications : Reactivity differences necessitate careful selection of catalysts (e.g., Pd(PPh) for fluorinated aryl couplings) .

Q. What safety protocols are essential when handling this compound?

- Hazard mitigation :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as halogenated pyrazines may release toxic fumes (e.g., HCl/HF) under heat .

- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or regiochemical ambiguity?

- Experimental design strategies :

- DoE (Design of Experiments) : Screen solvents (e.g., DMSO vs. DMF), catalysts (e.g., CuI vs. Pd), and temperatures to identify optimal conditions .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Computational modeling : DFT calculations predict transition-state energies for fluorination steps, guiding reagent selection .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Data reconciliation framework :

- Assay validation : Compare results across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays) to isolate confounding variables .

- Structural analogs : Synthesize and test derivatives (e.g., 2-Bromo-6-fluoropyrazine) to determine if activity trends are substituent-specific .

- Meta-analysis : Aggregate published IC values and apply statistical weighting to account for methodological variability .

Q. What strategies enable the application of this compound in drug discovery, particularly for kinase inhibition?

- Medicinal chemistry approaches :

- Scaffold modification : Introduce sulfonamide or carboxamide groups at the 3-position to enhance binding to ATP pockets .

- SAR studies : Correlate substituent electronegativity (e.g., Cl vs. CF) with inhibitory potency against kinases like EGFR or BRAF .

- Case study : Derivatives with a 2-chloro-6-fluoro motif show >50% inhibition of PI3Kα at 10 µM, highlighting therapeutic potential .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- Degradation analysis :

- Accelerated stability testing : Expose the compound to pH 1–13 buffers at 40°C for 48 hrs, monitoring decomposition via HPLC .

- Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., >150°C) to guide storage conditions .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

- Reaction dynamics :

- Directing effects : The chloro group directs electrophiles (e.g., nitronium ion) to the 5-position due to its stronger -I effect compared to fluorine .

- Kinetic vs. thermodynamic control : High-temperature reactions favor para-substitution, while low temperatures yield ortho products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.